molecular formula C13H15N3O4S B2717899 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide CAS No. 329906-14-1

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

Cat. No. B2717899
CAS RN: 329906-14-1
M. Wt: 309.34
InChI Key: DFBSMXHLDCZZDJ-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a chemical compound that is commonly used in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. We will also list as many future directions for research on this compound as possible.

Scientific Research Applications

Photodynamic Therapy Applications

Compounds featuring benzothiazole units, such as zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, have been synthesized and characterized for their potential in photodynamic therapy (PDT). These compounds exhibit useful properties as photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Activity

Benzothiazole derivatives have also been explored for their antifungal effects. For instance, compounds containing the 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine framework have shown significant biological activity against fungi like Aspergillus terreus and Aspergillus niger. These findings suggest potential utility in developing new antifungal agents, highlighting the versatility of benzothiazole and its derivatives in pharmaceutical applications (Jafar et al., 2017).

Corrosion Inhibition

Research into benzothiazole derivatives for corrosion protection has demonstrated that these compounds can significantly enhance the stability and corrosion inhibition efficiency of steel in acidic solutions. Such studies reveal the potential of benzothiazole derivatives as corrosion inhibitors, providing a chemical means to protect metals against corrosion in various industrial applications (Hu et al., 2016).

Antiparasitic Properties

Investigations into the antiparasitic properties of benzothiazole derivatives, particularly against Leishmania infantum and Trichomonas vaginalis, have indicated that the antiprotozoal properties of these compounds can vary significantly based on their chemical structure. Certain benzothiazole derivatives have shown promising activity against these parasites, offering potential pathways for developing new antiparasitic treatments (Delmas et al., 2002).

properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-13(2,3)11(17)15-12-14-10-8(20-4)5-7(16(18)19)6-9(10)21-12/h5-6H,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBSMXHLDCZZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C=C(C=C2S1)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829182
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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